Benzyl n-cyano carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

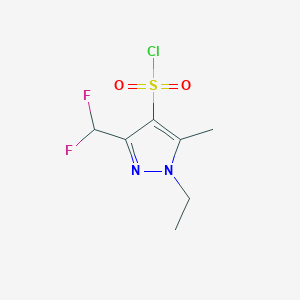

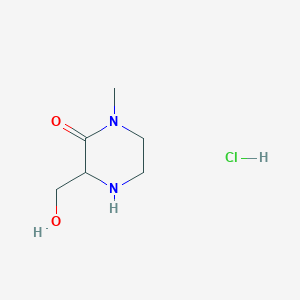

Benzyl n-cyano carbamate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

C-CN Bond Formation via C-H Bond Activation

The cyano group, as in Benzyl n-cyano carbamate, is a versatile intermediate for transformations into multiple functional groups, useful in organic syntheses. The catalytic methodologies for direct cyanation reactions of C-H bonds, using organic, metallic, and combined cyano-group sources, have been reviewed, highlighting their practicality in synthesizing benzonitriles and α-aminonitriles (Yu Ping, Ding, Peng, 2016).

Mechanochemical Synthesis of Carbamates

Mechanochemistry, an eco-friendly approach, is used for the synthesis of carbamates like this compound. This method enhances the reactivity of alcohol and carbamoyl-imidazole intermediate under mild conditions, providing a sustainable synthesis method (Lanzillotto et al., 2015).

Agriculture: Sustained Release of Carbendazim and Tebuconazole

In agriculture, this compound derivatives like Carbendazim have been used in solid lipid nanoparticles and polymeric nanocapsules for fungal disease prevention and control. These carrier systems offer advantages in the release profiles, reduced environmental toxicity, and enhanced transfer to the site of action (Campos et al., 2015).

Synthesis of Benzylic Carbamates

Copper-catalyzed oxidative benzylic C-H amination allows direct synthesis of benzylic carbamates, offering a mild and broadly applicable method for incorporating carbamate fragments onto hydrocarbons (Liu et al., 2020).

Crystal Growth and Characterization

Benzyl carbamate's single crystal growth via solution and vertical Bridgman techniques has been studied. The crystal's morphologies, functional groups, thermal behavior, and microhardness are characterized, providing insights into its physical properties (Solanki et al., 2015).

Ecofriendly Synthesis Routes

Nickel nanoparticles over mesoporous SBA-15 have been used for ecofriendly synthesis of carbamates like this compound, offering sustainable methods for benzyl formates and carbonylative coupling products (Chongdar et al., 2021).

Inhibition of Carbonic Anhydrase and Acetylcholine Esterase

Carbamate derivatives exhibit inhibitory effects on carbonic anhydrase I, II isoenzymes, and acetylcholinesterase enzyme, suggesting potential biomedical applications (Yılmaz et al., 2016).

High-Throughput Medicinal Chemistry

Benzyl (cyanome-thyl)carbamate has been used in high-throughput medicinal chemistry for the rapid diversification and screening of drug-like inhibitors, demonstrating the potential in drug development (Kitamura et al., 2019).

Mechanism of Action

Target of Action

Benzyl n-cyano carbamate is an organic compound that is primarily used in the synthesis of primary amines . It serves as a protected form of ammonia, which plays a crucial role in the synthesis of a wide range of organic compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. After N-alkylation, the C6H5CH2OC(O) group of this compound is removable with Lewis acids . This allows the compound to participate in further reactions, leading to the synthesis of primary amines .

Biochemical Pathways

It’s known that carbamates play a significant role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and display very good chemical and proteolytic stabilities .

Pharmacokinetics

It’s known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the synthesis of primary amines . These amines can then participate in further reactions, leading to the creation of a wide range of organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation . Additionally, the solubility of the compound in different solvents can affect its reactivity and efficacy .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Benzyl n-cyano carbamate can be viewed as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the this compound group is removable with Lewis acids . This interaction with enzymes and proteins plays a crucial role in biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) which overstimulates muscarinic ACh receptors (mAChRs) and nicotinic ACh receptors (nAChRs) .

Temporal Effects in Laboratory Settings

Carbamates are known to be useful protecting groups for amines and can be installed and removed under relatively mild conditions .

Metabolic Pathways

Carbamates are known to inhibit AChE, leading to an accumulation of ACh .

Transport and Distribution

It is known that carbamates are soluble in organic solvents and moderately soluble in water .

Subcellular Localization

Given its solubility properties, it may be distributed throughout the cell, depending on the specific cellular context .

Properties

IUPAC Name |

benzyl N-cyanocarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVSAXBVNRQOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)

![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)